molecular formula C19H14BrClN2O3S B3449136 5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-phenylbenzamide

5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-phenylbenzamide

Cat. No.: B3449136
M. Wt: 465.7 g/mol
InChI Key: MRSXNSNEAWZTBR-UHFFFAOYSA-N
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Description

5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-phenylbenzamide is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes bromine, chlorine, and sulfonamide groups, makes it a subject of interest for researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-phenylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with 2-chloro-N-phenylbenzamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-phenylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-phenylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with enzymes and other proteins.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-bromophenyl)sulfamoyl]-2-hydroxybenzoic acid
  • 5-[(4-bromophenyl)sulfamoyl]-2-fluorobenzoic acid
  • 5-[(4-bromophenyl)sulfamoyl]-2-methylbenzamide

Uniqueness

5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-phenylbenzamide is unique due to the presence of both chlorine and bromine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its ability to form specific interactions in biological systems.

Properties

IUPAC Name

5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN2O3S/c20-13-6-8-15(9-7-13)23-27(25,26)16-10-11-18(21)17(12-16)19(24)22-14-4-2-1-3-5-14/h1-12,23H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSXNSNEAWZTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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